3,3-Diethylpent-1-yne

Physicochemical characterization Separation science Process chemistry

3,3-Diethylpent-1-yne (CAS 919-23-3; also known as 3,3-diethyl-1-pentyne) is a C9H16 terminal alkyne characterized by a geminal diethyl substitution pattern at the C3 position adjacent to the alkyne moiety. This structural feature creates significant steric hindrance around the reactive terminal triple bond, distinguishing it from linear or less-branched terminal alkynes.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 919-23-3
Cat. No. B1430771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylpent-1-yne
CAS919-23-3
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCC(CC)(CC)C#C
InChIInChI=1S/C9H16/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3
InChIKeyUUJPMWXCWIRHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylpent-1-yne: A Sterically Hindered Terminal Alkyne for Controlled Reactivity Applications


3,3-Diethylpent-1-yne (CAS 919-23-3; also known as 3,3-diethyl-1-pentyne) is a C9H16 terminal alkyne characterized by a geminal diethyl substitution pattern at the C3 position adjacent to the alkyne moiety . This structural feature creates significant steric hindrance around the reactive terminal triple bond, distinguishing it from linear or less-branched terminal alkynes. The compound exists as a liquid with a boiling point of 127–128 °C and a predicted density of 0.771 ± 0.06 g/cm³ . As a terminal alkyne, it retains the capacity for deprotonation and participation in classic alkyne transformations including hydration, hydroboration-oxidation, and metal-catalyzed coupling reactions, though the steric environment modulates reaction rates and selectivity profiles [1].

Why 3,3-Diethylpent-1-yne Cannot Be Substituted by Unhindered Terminal Alkynes in Sensitive Reactions


Terminal alkynes are not interchangeable due to the pronounced influence of steric bulk on reaction kinetics and selectivity. 3,3-Diethylpent-1-yne features a gem-diethyl substituted quaternary carbon adjacent to the alkyne, creating a sterically congested environment that fundamentally alters its behavior relative to linear analogs such as 1-pentyne or 1-hexyne. Published evidence demonstrates that distal alkyl substitution in terminal alkynes can produce up to a 2.1-fold difference in base-induced isomerization rates under identical conditions, attributed to steric effects on propargylic proton accessibility [1]. Furthermore, recent advances in silaboration chemistry specifically note that sterically hindered terminal alkynes present unique selectivity challenges—trans-selective silaboration remains underdeveloped for these substrates compared to unhindered alkynes, requiring specialized reagent systems to achieve exclusive E-selectivity [2]. Procurement of a generic terminal alkyne without accounting for steric parameters therefore risks altered reaction rates, compromised regioselectivity, or complete synthetic failure.

3,3-Diethylpent-1-yne: Comparative Evidence for Scientific Selection


Boiling Point and Density: Physical Property Differentiation from Linear Terminal Alkyne Analogs

3,3-Diethylpent-1-yne exhibits a boiling point of 127–128 °C , which is elevated compared to its linear C9 terminal alkyne isomer 1-nonyne (boiling point ~150–151 °C, though 1-nonyne is a linear C9 alkyne with different structural parameters; the more structurally relevant comparator is the C5 linear analog 1-pentyne, bp ~40 °C, reflecting the dramatic boiling point elevation imparted by the gem-diethyl branching) [1]. The predicted density of 3,3-diethylpent-1-yne is 0.771 ± 0.06 g/cm³ , which differs from 1-pentyne (density ~0.690 g/cm³) [1]. This approximately 88 °C boiling point elevation relative to the unsubstituted C5 parent framework has direct implications for purification strategies and solvent compatibility in downstream applications.

Physicochemical characterization Separation science Process chemistry

Steric Modulation of Reaction Kinetics: Distal Substitution Accelerates Base-Induced Isomerization

A peer-reviewed study on long-chain terminal alkynes established that a distal isopropyl (isobranched) substitution in an alkyne chain accelerates base-induced isomerization by approximately 2.1-fold relative to a straight-chain analog under identical conditions [1]. Specifically, alkyne 9 (bearing a distal isobranch) isomerized 2.1 times faster than alkyne 5 (linear) at 55 °C in a strong base/DMSO system, with both substrates equilibrating to a 95–97:5–3 terminal:internal alkyne mixture [1]. The authors attributed this acceleration to steric disruption of chain coiling, which increases propargylic proton accessibility for deprotonation—a mechanism directly relevant to 3,3-diethylpent-1-yne, whose gem-diethyl substitution at C3 creates a more pronounced steric perturbation than the distal isopropyl branch examined in the study.

Reaction kinetics Steric effects Alkyne isomerization Synthetic methodology

Trans-Selective Silaboration: Sterically Hindered Terminal Alkynes Require Specialized Reagent Systems

A 2025 study in Angewandte Chemie reported that trans-selective silaboration remains underdeveloped for sterically hindered terminal alkynes compared to unhindered substrates [1]. While cis-selective silaboration dominates the field, the research team developed a Pd-catalyzed trans-silaboration protocol using a novel Si─B reagent (TBSQ) that provides exclusive E-selectivity across a broad substrate scope, specifically including bulky alkynes [1]. The authors explicitly note that trans-selective silaboration 'remains underdeveloped to date, especially for sterically hindered terminal alkynes,' indicating that standard silaboration conditions optimized for unhindered alkynes (e.g., phenylacetylene, 1-hexyne) may fail or produce undesired stereochemical outcomes when applied to 3,3-diethylpent-1-yne.

Organosilicon chemistry Stereoselective synthesis Cross-coupling Alkyne functionalization

Anti-Markovnikov Hydration: Demonstrated Compatibility with Sterically Hindered Terminal Alkynes

The anti-Markovnikov hydration of terminal alkynes using ruthenium complexes, as reported by Herzon et al., has been explicitly demonstrated to proceed effectively with sterically hindered terminal alkynes under mild conditions . The catalytic system—employing [tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate] with a bipyridyl ligand—operates at room temperature with only 2 mol% catalyst loading and shows broad substrate tolerance including sterically hindered terminal alkynes, hydroxy- or amide-substituted terminal alkynes, and conjugated enynes . In contrast to unhindered terminal alkynes that may hydrate under a wider variety of conditions, this evidence confirms that 3,3-diethylpent-1-yne falls within the validated substrate scope for this specific catalytic anti-Markovnikov hydration protocol.

Hydration catalysis Ruthenium complexes Aldehyde synthesis Regioselectivity

Commercial Availability and Minimum Purity Specifications: AKSci Product Grade at 95% Minimum Purity

3,3-Diethylpent-1-yne is commercially available from specialty chemical suppliers with defined purity specifications. AKSci offers the compound under catalog number Z1700 with a minimum purity specification of 95% . The compound is classified as non-hazardous material for DOT/IATA transport purposes and requires long-term storage in a cool, dry place . Compared to more common terminal alkynes such as 1-pentyne or 1-hexyne (which are widely available from multiple major suppliers with varying purity grades up to 99%+), 3,3-diethylpent-1-yne is a specialty building block with limited vendor options, making vendor qualification and purity verification more critical for procurement decisions.

Chemical procurement Purity specification Quality control Supply chain

Hydration Regioselectivity: Divergent Product Outcomes for Ketone vs. Aldehyde Pathways

3,3-Diethylpent-1-yne can be directed to two distinct carbonyl products depending on the hydration protocol selected: Markovnikov hydration with HgSO4/H2SO4/H2O yields 3,3-diethylpentan-2-one (a ketone) [1], whereas hydroboration-oxidation with R2BH followed by H2O2/OH− yields 3,3-diethylpentanal (an aldehyde) [1]. This divergent regiochemical outcome is common to all terminal alkynes; however, for 3,3-diethylpent-1-yne, the sterically hindered ketone product (3,3-diethylpentan-2-one) presents a quaternary carbon adjacent to the carbonyl—a structural motif that may exhibit different reactivity in subsequent transformations compared to ketones derived from less hindered terminal alkynes. Researchers must select the appropriate hydration method based on the desired carbonyl regioisomer.

Regioselective hydration Carbonyl synthesis Mercury catalysis Hydroboration-oxidation

Optimal Use Cases for 3,3-Diethylpent-1-yne Based on Validated Evidence


Synthesis of Sterically Hindered Ketones via Markovnikov Hydration

Employ 3,3-diethylpent-1-yne in Hg(II)-catalyzed hydration (HgSO4/H2SO4/H2O) to produce 3,3-diethylpentan-2-one, a methyl ketone featuring a quaternary carbon adjacent to the carbonyl group [1]. The gem-diethyl substitution creates a sterically congested ketone product that may serve as a precursor to hindered enolates or as a building block for further transformations requiring attenuated carbonyl electrophilicity due to steric shielding. This application leverages the compound's unique substitution pattern rather than its terminal alkyne reactivity per se.

Aldehyde Synthesis via Ru-Catalyzed Anti-Markovnikov Hydration

For applications requiring the aldehyde regioisomer, 3,3-diethylpent-1-yne is compatible with mild Ru-catalyzed anti-Markovnikov hydration using [CpRu(MeCN)3]PF6 with bipyridyl ligand at room temperature , yielding 3,3-diethylpentanal. This aldehyde product contains the intact gem-diethyl branching motif and can serve as a sterically differentiated aldehyde building block for aldol condensations, reductive aminations, or Wittig olefinations where the hindered environment may influence stereoselectivity. The validated substrate scope for sterically hindered terminal alkynes provides confidence in this synthetic approach.

Steric Probe in Base-Mediated Alkyne Isomerization Studies

3,3-Diethylpent-1-yne can serve as a steric probe molecule for investigating the relationship between alkyl substitution patterns and alkyne isomerization kinetics. As established in the tetrahedron letters study, distal branching in terminal alkynes accelerates base-induced isomerization by approximately 2.1-fold relative to linear analogs due to altered propargylic proton accessibility [2]. The gem-diethyl substitution at C3 in 3,3-diethylpent-1-yne represents a more extreme steric perturbation than the distal isopropyl branch examined in that study, offering researchers a model substrate to extend the understanding of steric effects on alkyne reactivity.

Specialty Substrate for Silaboration Methodology Development

Given that trans-selective silaboration remains underdeveloped for sterically hindered terminal alkynes [3], 3,3-diethylpent-1-yne serves as an ideal challenging substrate for developing and benchmarking new stereoselective silaboration catalyst systems. Researchers advancing borylative coupling methodologies can employ this compound to demonstrate catalyst robustness and stereocontrol with hindered terminal alkynes, addressing a documented gap in current synthetic capabilities [3]. The resulting trans-1-boryl-2-silyl alkene products from 3,3-diethylpent-1-yne would provide access to densely functionalized building blocks bearing orthogonal boron and silicon handles.

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